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molecular formula C17H37N B1208299 N-Methyldioctylamine CAS No. 4455-26-9

N-Methyldioctylamine

Cat. No. B1208299
M. Wt: 255.5 g/mol
InChI Key: YJLYANLCNIKXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042621

Procedure details

By essentially the procedure of Example 1, a tube was charged with 40 g of methyldioctylamine and 1.0 g of CuCl2. 2H2O. The reaction was run at 109°-120° C. for 25 min while oxygen (0.2 mole) was injected incrementally at 160-275 psi. GC/MS analysis showed a 72.0% conversion of methyldioctylamine and a 4.5% yield of dioctylformamide.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
4.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[O:19]=O>>[CH2:11]([N:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH:1]=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CN(CCCCCCCC)CCCCCCCC
Name
CuCl2
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCCCCCC)CCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N(C=O)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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